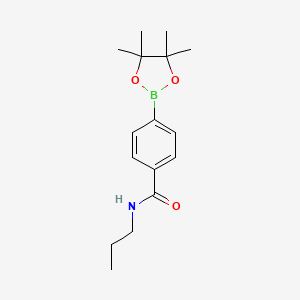

N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. The compound features a benzamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position and an N-propyl chain. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key intermediate for forming carbon-carbon bonds in pharmaceutical and materials chemistry . The compound’s synthesis typically involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with propylamine, followed by purification via column chromatography .

Properties

IUPAC Name |

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFUENODDJHKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 4-aminobenzoic acid with propylamine under acidic conditions to form N-propyl-4-aminobenzamide.

Introduction of the Dioxaborolane Group: The next step involves the introduction of the dioxaborolane group. This is typically done by reacting the benzamide derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products

Oxidation: Boronic acids or esters.

Reduction: Amines or other reduced derivatives.

Substitution: Various biaryl or vinyl derivatives depending on the halide used in the reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its potential anticancer properties. The incorporation of boron into organic compounds is known to enhance biological activity. Research indicates that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Drug Delivery Systems

The compound's ability to form stable complexes with biologically relevant molecules makes it a candidate for drug delivery systems. Its boron moiety can facilitate the transport of therapeutic agents across cellular membranes. Research has focused on developing formulations that utilize this compound as a carrier for targeted drug delivery, particularly in the treatment of cancer and other diseases .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing advanced polymers. The compound acts as a cross-linking agent in polymerization reactions, enhancing the mechanical properties and thermal stability of the resulting materials. Studies have shown that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Sensors and Catalysts

The unique electronic properties of the boron atom in the compound allow it to be utilized in sensor technology and catalysis. Research has indicated that this compound can serve as an effective catalyst in organic reactions due to its ability to stabilize transition states. Additionally, its application in sensor devices for detecting chemical species has been investigated due to its selective binding capabilities .

Comprehensive Data Table

Case Studies

Case Study 1: Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Polymer Applications

Another study focused on the use of this compound as a cross-linking agent in epoxy resins. The research demonstrated that incorporating this compound improved the thermal stability and mechanical strength of the epoxy composites compared to traditional formulations.

Mechanism of Action

The mechanism of action of N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The benzamide group can also interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Functional Variations

The substituents on the benzamide nitrogen and the boronate ester’s electronic environment significantly influence reactivity, solubility, and application. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Electron-Withdrawing Groups : The N-propyl substituent (electron-donating) slightly enhances electron density at the boronate ester, improving oxidative addition in Suzuki reactions compared to electron-withdrawing groups like chloro .

- Steric Effects : Bulky substituents (e.g., 5-phenylpentyl) hinder catalytic access to the boron center, reducing coupling efficiency. The linear propyl chain offers a balance between reactivity and steric accessibility .

Physicochemical Properties

- Solubility : N,N-Dimethyl derivatives exhibit higher aqueous solubility due to reduced hydrophobicity, whereas phenylpentyl-substituted analogs are more lipophilic, favoring biological membrane interaction .

- Stability : Chloro-substituted derivatives (e.g., N-(3-chloropropyl)) may undergo hydrolysis under basic conditions, limiting their utility in aqueous reaction systems .

Pharmaceutical Development

N-Propyl-4-(dioxaborolan-2-yl)benzamide derivatives are explored in cancer chemotherapy for tubulin inhibition, leveraging their boronate esters for targeted drug delivery . In contrast, chlorinated analogs (e.g., N-(3-chloropropyl)) are precursors in pesticide synthesis due to their electrophilic reactivity .

Biological Activity

N-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety, which is known for its role in enhancing the solubility and stability of pharmaceutical agents. The molecular formula is , with a molecular weight of approximately 391.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆BN₃O₄ |

| Molecular Weight | 391.29 g/mol |

| Physical State | Solid |

| Purity | >98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes and receptors involved in disease pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific kinases and phosphatases that play crucial roles in cell signaling pathways.

- Receptor Modulation : The compound has demonstrated potential in modulating receptor activity, particularly in systems related to cancer and inflammation.

Antiparasitic Activity

Research has highlighted the antiparasitic properties of compounds containing similar dioxaborolane structures. For instance, studies on related compounds have shown efficacy against Plasmodium falciparum (the malaria parasite) through inhibition of ATPase activity. The structural modifications in this compound may enhance its potency against resistant strains of parasites.

Study 1: Antiparasitic Efficacy

In a study examining the efficacy of similar dioxaborolane derivatives against Plasmodium falciparum:

- Compound Tested : A related derivative showed an EC50 value of 0.064 μM.

- Results : Enhanced potency was observed with structural modifications that increased lipophilicity without compromising metabolic stability .

Study 2: Cancer Cell Line Inhibition

A separate investigation into the effects of this compound on various cancer cell lines revealed:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms the propylamide chain (δ ~1.5 ppm for CH₂, δ ~3.4 ppm for NH-CH₂) and dioxaborolane ring (quartet at ~1.3 ppm for CH₃ groups) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 330.2102) .

- X-ray Crystallography : SHELXL refinement resolves boron coordination geometry; twinned data may require TWIN/BASF commands in SHELX .

Advanced Consideration : Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., rotameric equilibria in the propyl chain). DFT calculations (B3LYP/6-31G*) can model conformers .

What experimental strategies mitigate side reactions during Suzuki-Miyaura cross-coupling with this boronic ester?

Advanced Research Focus

The dioxaborolane group participates in Pd-catalyzed couplings, but competing protodeboronation or homocoupling can occur. Optimization includes:

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or CsF in THF/H₂O (3:1) at 80°C .

- Additives : Use of 2–5 mol% 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses protodeboronation .

- Kinetic Monitoring : TLC (hexane/EtOAc) or in situ IR tracks aryl halide consumption.

Table 2 : Cross-Coupling Optimization

| Condition | Outcome | Reference |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 85% biaryl yield, 5% homocoupling | |

| PdCl₂(dppf), CsF, DABCO | 92% yield, <2% side products |

How do steric and electronic properties of the dioxaborolane group influence reactivity in non-Suzuki applications?

Advanced Research Focus

The tetramethyl dioxaborolane enhances stability but reduces electrophilicity compared to boronic acids. Applications include:

- Diol Sensing : Forms reversible complexes with vicinal diols (e.g., saccharides) via B–O bonds, detectable by fluorescence quenching .

- Polymer Chemistry : Acts as a chain-transfer agent in RAFT polymerization; steric bulk slows propagation rates .

Contradiction Alert : While the dioxaborolane is stable in air, trace water in polar solvents (DMF, DMSO) can hydrolyze it. Karl Fischer titration monitors solvent dryness .

What computational approaches predict the compound’s behavior in biological systems?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina models interactions with serine proteases (e.g., trypsin) via the benzamide carbonyl and boron’s vacant p-orbital .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logP ~3.1) but low aqueous solubility (LogS −4.5), guiding formulation studies .

How can researchers resolve contradictions in crystallographic data caused by disorder in the dioxaborolane ring?

Q. Advanced Research Focus

- Disorder Modeling : SHELXL’s PART/FRAG instructions refine disordered methyl groups.

- High-Resolution Data : Synchrotron radiation (λ = 0.7 Å) improves resolution <0.8 Å, reducing R1 values <5% .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry; RIGU restraints stabilize thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.